molecular formula C11H18N4O B15325280 3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide

3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide

Cat. No.: B15325280
M. Wt: 222.29 g/mol
InChI Key: BASIGDAESFPANX-UHFFFAOYSA-N
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Description

3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide is a synthetic organic compound that features an imidazole ring, a cyclohexane ring, and a carboxamide group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Cyclohexane Ring Formation: The cyclohexane ring can be introduced via a Diels-Alder reaction or hydrogenation of aromatic precursors.

    Carboxamide Group Introduction: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the methylamino group.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products

    Oxidation: Products may include imidazole N-oxides or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The cyclohexane ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Imidazol-1-yl)cyclohexane-1-carboxamide
  • 3-(1H-Imidazol-1-yl)cyclohexane-1-carboxylic acid
  • 1-(Methylamino)cyclohexane-1-carboxamide

Uniqueness

3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

3-imidazol-1-yl-1-(methylamino)cyclohexane-1-carboxamide

InChI

InChI=1S/C11H18N4O/c1-13-11(10(12)16)4-2-3-9(7-11)15-6-5-14-8-15/h5-6,8-9,13H,2-4,7H2,1H3,(H2,12,16)

InChI Key

BASIGDAESFPANX-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC(C1)N2C=CN=C2)C(=O)N

Origin of Product

United States

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